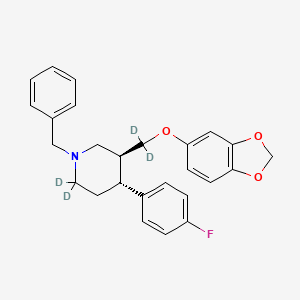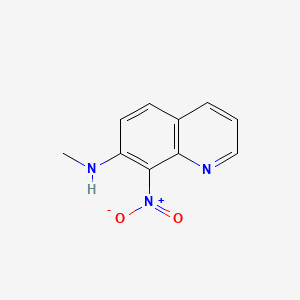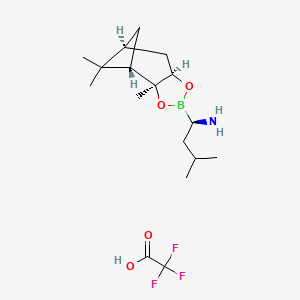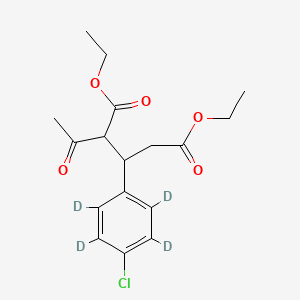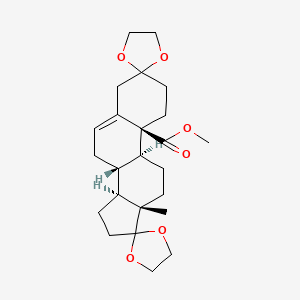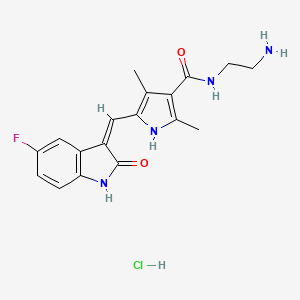
N,N-Didesetil Sunitinib Clorhidrato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
N,N-Didesethyl Sunitinib Hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent and reaction component in the synthesis of pharmaceuticals and complex compounds.
Biology: It serves as a potent inhibitor of AMPK, which plays a crucial role in cellular energy homeostasis.
Industry: It is used in the development and testing of new drugs and therapeutic agents.
Mecanismo De Acción
Target of Action
N,N-Didesethyl Sunitinib Hydrochloride is a multi-target tyrosine kinase inhibitor . It primarily targets receptor tyrosine kinases (RTKs) such as all platelet-derived growth factor receptors (PDGF-R), vascular endothelial growth factor receptors (VEGF-R), KIT (CD117), RET, CSF-1R, and flt3 . These targets play a crucial role in cellular signaling, growth, and differentiation.
Mode of Action
N,N-Didesethyl Sunitinib Hydrochloride inhibits cellular signaling by targeting multiple RTKs . By binding to these targets, it prevents the activation of the kinases, thereby inhibiting the phosphorylation and activation of downstream signaling pathways involved in cell growth and angiogenesis .
Biochemical Pathways
The inhibition of these RTKs by N,N-Didesethyl Sunitinib Hydrochloride affects several biochemical pathways. The primary pathways affected are those involved in cell growth, proliferation, and angiogenesis . By inhibiting these pathways, the compound can effectively halt tumor growth and spread.
Pharmacokinetics
N,N-Didesethyl Sunitinib Hydrochloride is a major active metabolite of the anticancer drug Sunitinib . It has a similar kinase inhibitory effect as Sunitinib . In patients, plasma Sunitinib and N,N-Didesethyl Sunitinib account for 42% and 24%, respectively . Thus, N,N-Didesethyl Sunitinib accounts for one third of the therapeutic effect of oral Sunitinib .
Result of Action
The molecular and cellular effects of N,N-Didesethyl Sunitinib Hydrochloride’s action primarily involve the inhibition of cell growth and angiogenesis . By inhibiting the RTKs, the compound prevents the activation of signaling pathways that promote cell growth and the formation of new blood vessels (angiogenesis). This leads to a decrease in tumor growth and metastasis .
Análisis Bioquímico
Biochemical Properties
N,N-Didesethyl Sunitinib Hydrochloride plays a significant role in biochemical reactions. It is a multi-target tyrosine kinase inhibitor . It interacts with various enzymes, proteins, and other biomolecules, exhibiting a similar kinase inhibitory effect as Sunitinib .
Cellular Effects
N,N-Didesethyl Sunitinib Hydrochloride has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . In patients, plasma Sunitinib and N,N-Didesethyl Sunitinib account for 42% and 24%, respectively .
Molecular Mechanism
The mechanism of action of N,N-Didesethyl Sunitinib Hydrochloride is complex. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
N,N-Didesethyl Sunitinib Hydrochloride is involved in various metabolic pathways. It interacts with several enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Métodos De Preparación
The preparation of N,N-Didesethyl Sunitinib Hydrochloride involves the activation of 5-((Z)-(5-fluoro-2-oxoindolin-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic acid to a corresponding suitable intermediate . This intermediate is then subjected to further chemical reactions to yield the final product. Industrial production methods typically involve the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the compound .
Análisis De Reacciones Químicas
N,N-Didesethyl Sunitinib Hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Comparación Con Compuestos Similares
N,N-Didesethyl Sunitinib Hydrochloride is similar to other tyrosine kinase inhibitors, such as:
Sunitinib: The parent compound from which N,N-Didesethyl Sunitinib Hydrochloride is derived.
N-Desethyl Sunitinib Hydrochloride: Another active metabolite of sunitinib with similar kinase inhibitory effects.
SU12662 Hydrochloride: A synonym for N-Desethyl Sunitinib Hydrochloride.
The uniqueness of N,N-Didesethyl Sunitinib Hydrochloride lies in its specific inhibition of AMPK and its role as a major active metabolite contributing to the therapeutic effects of sunitinib .
Propiedades
IUPAC Name |
N-(2-aminoethyl)-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN4O2.ClH/c1-9-15(22-10(2)16(9)18(25)21-6-5-20)8-13-12-7-11(19)3-4-14(12)23-17(13)24;/h3-4,7-8,22H,5-6,20H2,1-2H3,(H,21,25)(H,23,24);1H/b13-8-; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDLBSVCHUWKNAB-MGAWDJABSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1C(=O)NCCN)C)C=C2C3=C(C=CC(=C3)F)NC2=O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(NC(=C1C(=O)NCCN)C)/C=C\2/C3=C(C=CC(=C3)F)NC2=O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClFN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(Phenylamino]-1-benzyl-4-piperidinecarbonitrile-13C6](/img/new.no-structure.jpg)
![1-(Benzyl-d5)-4-[(5-benzyloxy-6-methoxy-1-indanone)-2-ylidenyl]methylpiperidine](/img/structure/B563559.png)

